3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid 3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13293169
InChI: InChI=1S/C15H15BFNO5/c1-22-12-5-2-10(3-6-12)9-23-15(19)18-14-7-4-11(16(20)21)8-13(14)17/h2-8,20-21H,9H2,1H3,(H,18,19)
SMILES: B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=C(C=C2)OC)F)(O)O
Molecular Formula: C15H15BFNO5
Molecular Weight: 319.09 g/mol

3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid

CAS No.:

Cat. No.: VC13293169

Molecular Formula: C15H15BFNO5

Molecular Weight: 319.09 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid -

Specification

Molecular Formula C15H15BFNO5
Molecular Weight 319.09 g/mol
IUPAC Name [3-fluoro-4-[(4-methoxyphenyl)methoxycarbonylamino]phenyl]boronic acid
Standard InChI InChI=1S/C15H15BFNO5/c1-22-12-5-2-10(3-6-12)9-23-15(19)18-14-7-4-11(16(20)21)8-13(14)17/h2-8,20-21H,9H2,1H3,(H,18,19)
Standard InChI Key YZIUBQFQDFQINW-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=C(C=C2)OC)F)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=C(C=C2)OC)F)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The IUPAC name of the compound, [3-fluoro-4-[(4-methoxyphenyl)methoxycarbonylamino]phenyl]boronic acid, reflects its structural complexity. The molecule consists of a fluorinated benzene ring substituted with a boronic acid group (-B(OH)2\text{-B(OH)}_2) at the para position relative to the fluorine atom. A carbamate group (-NHCOO-\text{-NHCOO-}) bridges the aromatic ring and a 4-methoxybenzyl moiety, providing steric protection for the amine functionality. The SMILES notation B(C1=CC(=C(C=C1)F)NC(=O)OCC2=CC=C(C=C2)OC)O and InChIKey YZIUBQFQDFQINW-UHFFFAOYSA-N further delineate its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number913835-49-1
Molecular FormulaC15H15BFNO5\text{C}_{15}\text{H}_{15}\text{BFNO}_5
Molecular Weight319.09 g/mol
IUPAC Name[3-fluoro-4-[(4-methoxyphenyl)methoxycarbonylamino]phenyl]boronic acid
SMILESB(C1=CC(=C(C=C1)F)NC(=O)OCC2=CC=C(C=C2)OC)O
InChIKeyYZIUBQFQDFQINW-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid typically proceeds through sequential functionalization of a benzene ring. A representative route involves:

  • Fluorination and Boronation: Introduction of fluorine and boronic acid groups via electrophilic substitution or metal-catalyzed borylation.

  • Carbamate Formation: Protection of the amine group using 4-methoxybenzyl chloroformate under basic conditions.

  • Purification: Chromatographic isolation to achieve ≥98% purity, as commercial suppliers specify .

Critical reaction parameters include temperature control (0–25°C) and anhydrous conditions to prevent boronic acid hydrolysis. Yields are optimized by employing palladium catalysts in cross-coupling steps, though exact yields remain proprietary.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
FluorinationHF/Et3N\text{HF}/\text{Et}_3\text{N}, 0°CIntroduce fluorine atom
BorylationPd(dppf)Cl2\text{Pd(dppf)Cl}_2, B2pin2\text{B}_2\text{pin}_2, 80°CInstall boronic acid group
Carbamate Protection4-Methoxybenzyl chloroformate, NaHCO3\text{NaHCO}_3, DCMProtect amine functionality

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits a melting point of 150–152°C, indicative of moderate crystalline stability . It is sparingly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but insoluble in water due to the hydrophobic 4-methoxybenzyl group. Storage at 2–8°C under inert atmosphere (argon or nitrogen) is recommended to prevent boronic acid degradation .

Table 3: Physicochemical Profile

PropertyValue
Melting Point150–152°C
SolubilityDMF, DMSO (sparingly)
Storage Conditions2–8°C, inert atmosphere
StabilityHygroscopic; degrades in moisture

Applications in Organic Synthesis

Cross-Coupling Reactions

The boronic acid moiety enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For example, it can couple with brominated heterocycles to generate biaryl structures prevalent in kinase inhibitors. The carbamate group serves as a protecting strategy, allowing subsequent deprotection (via hydrogenolysis or acidolysis) to unmask the amine for further derivatization.

Pharmaceutical Intermediates

This compound is a precursor in synthesizing protease inhibitors and receptor antagonists. Its fluorine atom enhances metabolic stability, while the boronic acid group facilitates targeted delivery in prodrug designs.

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationFume hood
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Spectroscopic and Analytical Characterization

SupplierContact Information
J & K Scientific Ltd.Tel: 010-82848833; jkinfo@jkchemical.com
Alfa AesarTel: 400-6106006; saleschina@alfa-asia.com
Wuhan Chemwish Tech.Tel: 86-027-67849912; sales@chemwish.com

Future Research Directions

Expanding Synthetic Utility

Future studies could explore:

  • Photoredox Catalysis: Leveraging the boronic acid group in C–H functionalization.

  • Bioconjugation: Developing antibody-drug conjugates (ADCs) via amine-deprotected intermediates.

  • Computational Modeling: Using DFT to predict reactivity in novel reaction environments .

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